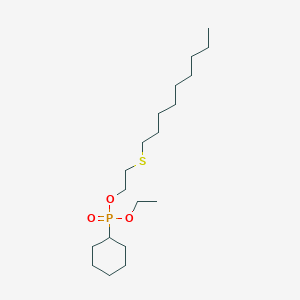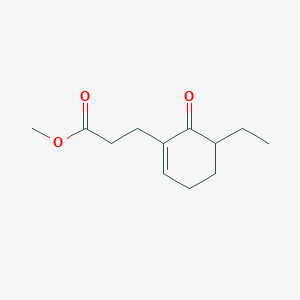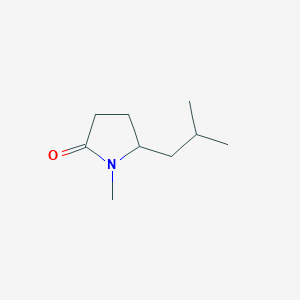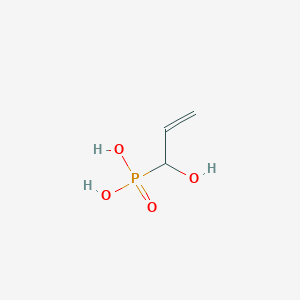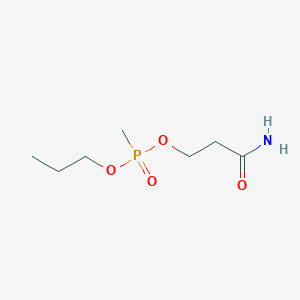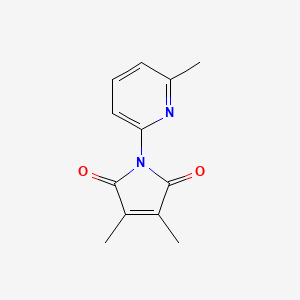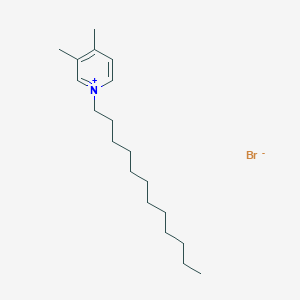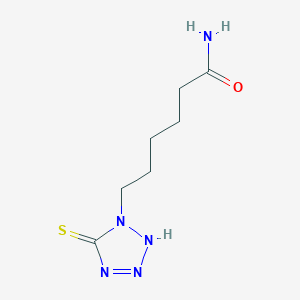
N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a positively charged nitrogen atom bonded to four organic groups, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide typically involves the alkylation of tertiary amines. One common method is the reaction of N,N,2-Trimethylprop-2-en-1-amine with an alkyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50°C to 70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, the reaction with sodium hydroxide yields the corresponding alcohol, while the reaction with potassium cyanide produces the nitrile derivative .
Scientific Research Applications
N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide involves its interaction with cellular membranes. The positively charged nitrogen atom allows the compound to bind to negatively charged sites on the membrane, disrupting its integrity and leading to cell lysis . This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria and other microorganisms .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N-propylprop-2-en-1-aminium iodide: Similar in structure but with fewer methyl groups, leading to different reactivity and applications.
N,N,2-Trimethyl-N-ethylprop-2-en-1-aminium iodide:
Uniqueness
N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide is unique due to its specific combination of alkyl groups, which confer distinct chemical and physical properties. Its ability to act as a phase transfer catalyst and its antimicrobial properties make it particularly valuable in both research and industrial applications .
Properties
CAS No. |
61307-95-7 |
|---|---|
Molecular Formula |
C9H20IN |
Molecular Weight |
269.17 g/mol |
IUPAC Name |
dimethyl-(2-methylprop-2-enyl)-propylazanium;iodide |
InChI |
InChI=1S/C9H20N.HI/c1-6-7-10(4,5)8-9(2)3;/h2,6-8H2,1,3-5H3;1H/q+1;/p-1 |
InChI Key |
SZVLXGVPIQJIOW-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](C)(C)CC(=C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14586972.png)
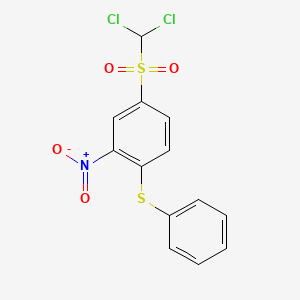
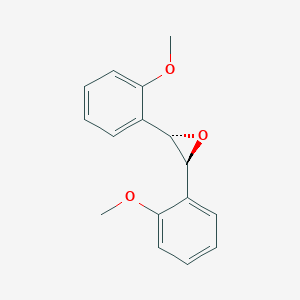
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
